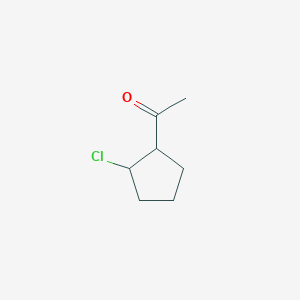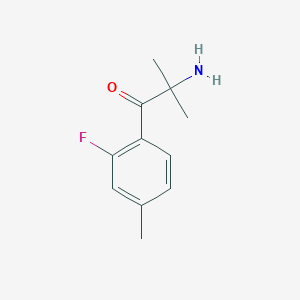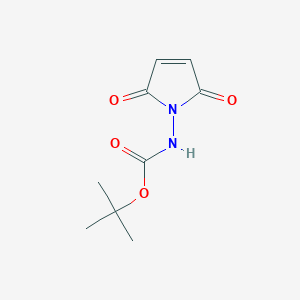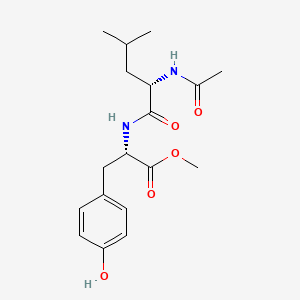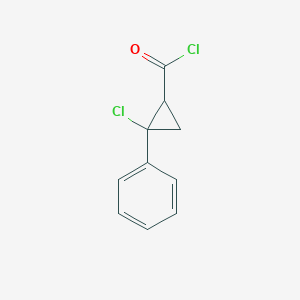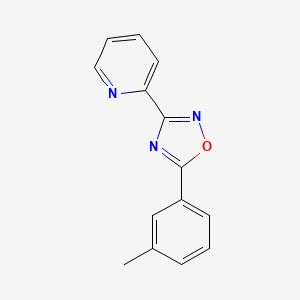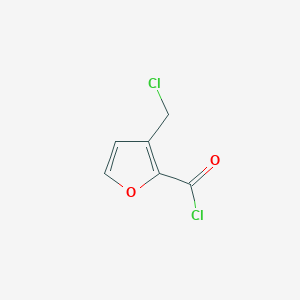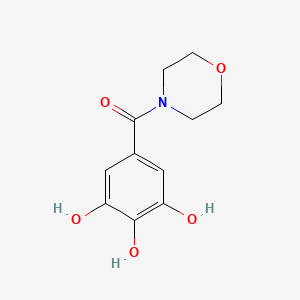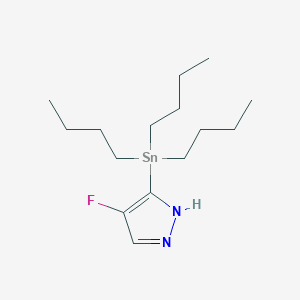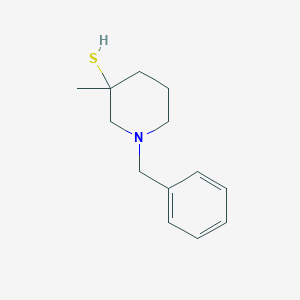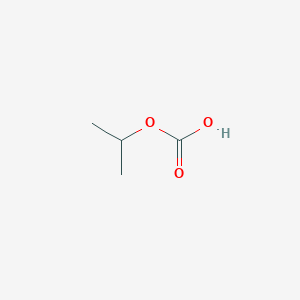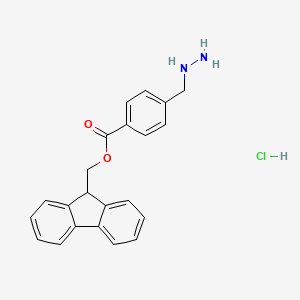
4-Fmoc-amino-benzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fmoc-amino-benzylamine hydrochloride is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. The compound consists of a benzylamine moiety protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group. This protection is crucial for preventing unwanted reactions during synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fmoc-amino-benzylamine hydrochloride typically involves the reaction of 4-aminobenzylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane to yield the protected amine . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fmoc-amino-benzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The free amine can participate in peptide bond formation with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Carbodiimides like EDC or DCC are used for peptide coupling reactions.
Major Products Formed
Deprotected Amine: Removal of the Fmoc group yields 4-aminobenzylamine.
Peptides: Coupling reactions with amino acids result in peptide chains.
Scientific Research Applications
4-Fmoc-amino-benzylamine hydrochloride is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protected amine, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: The compound is employed in the conjugation of peptides to other biomolecules for research purposes.
Mechanism of Action
The primary function of 4-Fmoc-amino-benzylamine hydrochloride is to protect the amine group during synthesis. The Fmoc group is removed under basic conditions, revealing the free amine, which can then participate in further reactions. This protection mechanism prevents side reactions and ensures the integrity of the desired product .
Comparison with Similar Compounds
Similar Compounds
Boc-amino-benzylamine: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Cbz-amino-benzylamine: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
4-Fmoc-amino-benzylamine hydrochloride is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions. This is particularly advantageous in peptide synthesis, where harsh conditions can lead to unwanted side reactions .
Properties
Molecular Formula |
C22H21ClN2O2 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C22H20N2O2.ClH/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H |
InChI Key |
SDRBTOMMCXKUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


